Fmoc-Glutamol(OtBu)

Solid-Phase Peptide Synthesis Amino Alcohol Building Blocks Orthogonal Protection

Inconsistent C-terminal coupling during SPPS? Fmoc-Glutamol(OtBu) (CAS 153815-59-9) provides a pre-reduced hydroxymethyl group, eliminating post-synthetic reduction steps. • ≥98% HPLC purity minimizes deletion sequences and simplifies purification • Orthogonal Fmoc/tBu protection fully compatible with standard SPPS protocols • Enables direct oxidation to peptide aldehydes or conjugation via ester/ether linkages • Reproducible [α]D20 = -11 ± 2° (c=1, EtOAc) ensures batch-to-batch consistency for GMP manufacturing.

Molecular Formula C24H29NO5
Molecular Weight 411.498
CAS No. 153815-59-9
Cat. No. B585604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glutamol(OtBu)
CAS153815-59-9
Molecular FormulaC24H29NO5
Molecular Weight411.498
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1
InChIKeyXYRSVJWUWKIUAA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glutamol(OtBu) Overview


Fmoc-Glutamol(OtBu) (CAS 153815-59-9) is a protected L-glutamic acid–derived amino alcohol that belongs to the class of Fmoc/tBu-based peptide building blocks. The molecule carries an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group, a side-chain tert-butyl (tBu) ester, and a reduced C-terminal hydroxymethyl group, yielding the molecular formula C24H29NO5 and a molecular weight of 411.5 g/mol . Commercial specifications report purity ≥ 98% (HPLC), an optical rotation [α]D20 = −11 ± 2° (c = 1 in EtOAc), and a melting range of 80–87 °C . The compound is soluble in common organic solvents such as DMF, DCM, and THF, with limited aqueous solubility [1]. Its orthogonal protecting groups enable selective deprotection under standard Fmoc-SPPS conditions: the Fmoc group is removed by base (e.g., piperidine), while the tBu ester and the alcohol function remain intact until final acidolytic cleavage [2].

Protection Strategy Orthogonal Fmoc/tBu groups compatible with standard SPPS
C-Terminal Handle Reduced alcohol for post-synthetic oxidation or conjugation
Specification HPLC-verified purity and defined optical rotation for QC

Fmoc-Glutamol(OtBu) vs. Structural Analogs


Although several Fmoc-protected glutamic acid derivatives share the same C24 backbone and tBu protection scheme, their divergent functional groups at the Cα position dictate fundamentally different chemical behavior, reactivity, and downstream synthetic utility. Fmoc-Glutamol(OtBu) contains a primary alcohol at the C-terminus, whereas analogs such as Fmoc-Glu-OtBu (CAS 84793-07-7) and Fmoc-Glu(OtBu)-OH (CAS 71989-18-9) present a carboxylic acid or an α-ester, respectively . This single oxidation-state difference alters the compound’s solubility profile, coupling efficiency, and the stability of intermediates during solid-phase peptide synthesis [1]. Furthermore, the reduced alcohol group enables post-synthetic modifications—such as oxidation to an aldehyde or conjugation via ester/ether linkages—that are inaccessible with the corresponding carboxylic acid derivatives [2]. Substituting Fmoc-Glutamol(OtBu) with an in-class analog without adjusting the synthetic protocol can lead to incomplete couplings, side reactions, or failure to obtain the desired peptide architecture. The quantitative evidence presented in Section 3 substantiates why these structural distinctions translate into measurable, procurement-relevant performance differences.

Target Fmoc-Glutamol(OtBu) – primary alcohol at C-terminus
Substitute Fmoc-Glu-OtBu – carboxylic acid; reactivity and solubility profile differ
Target Enables post-SPPS alcohol derivatization without extra deprotection steps
Substitute Fmoc-Glu(OtBu)-OH – α-acid; cannot be directly oxidized to aldehyde or conjugated via alcohol

Fmoc-Glutamol(OtBu) Comparative Performance


Molecular Weight & Solubility Profile

Fmoc-Glutamol(OtBu) exhibits a molecular weight of 411.5 g/mol, which is 14.0 g/mol (3.3%) lower than that of Fmoc-Glu-OtBu (425.5 g/mol) due to the reduction of the C-terminal carboxylic acid to a primary alcohol . In terms of solubility, Fmoc-Glutamol(OtBu) is reported as soluble in water or 1% acetic acid, whereas Fmoc-Glu-OtBu is sparingly soluble in water and requires DMF, DCM, or THF for dissolution [1][2]. The reduced mass can improve atom economy in large-scale syntheses, while the enhanced aqueous solubility facilitates purification and handling in aqueous/organic biphasic systems, potentially reducing solvent costs and simplifying work-up procedures.

MW & Solubility
Cross-study comparable
ΔMW = −14.0 g/mol (−3.3%) vs Fmoc-Glu-OtBu; aqueous solubility reported superior
Reported solubility advantage may streamline aqueous/organic work-up
Vendor-reported data; verify with in-hand solubility testing
Solid-Phase Peptide Synthesis Amino Alcohol Building Blocks Orthogonal Protection

Specific Optical Rotation

The specific optical rotation [α]D20 of Fmoc-Glutamol(OtBu) is reported as −11 ± 2° (c = 1 in EtOAc) . In contrast, the closely related Fmoc-Glu-OtBu displays a rotation of −8.0° to −12.0° (c = 1 in CH3COOH) . While the solvent systems differ (EtOAc vs. CH3COOH), the magnitude and sign of rotation provide a chiral fingerprint that distinguishes the reduced alcohol from the parent carboxylic acid. This parameter is critical for verifying enantiomeric purity during incoming quality control and for ensuring batch-to-batch consistency in GMP peptide production.

Optical Rotation
Data to verify
[α]D20 = −11 ± 2° (EtOAc) vs −8.0 to −12.0° (CH3COOH) for analog
Enantiomeric identity check; solvent difference may affect comparison
Sources unavailable; confirm lot-specific certificate of analysis
Chiral Purity Peptide Conformation Quality Control

Melting Point Comparison

The melting point of Fmoc-Glutamol(OtBu) is reported as 80–87 °C , whereas the structurally related Fmoc-Glu(OtBu)-OH (CAS 71989-18-9) melts at a higher range of 101–105 °C [1]. This approximately 20 °C lower melting point is consistent with the presence of a hydrogen-bond-donating primary alcohol in place of a carboxylic acid group, which reduces intermolecular hydrogen-bonding strength in the solid state. The lower melting point may facilitate dissolution during coupling reactions and can be a practical indicator of purity during routine laboratory handling.

Melting Point
Cross-study comparable
80–87 °C vs 101–105 °C for Fmoc-Glu(OtBu)-OH (Δ ≈ −18–25 °C)
Lower melting range may facilitate dissolution in coupling solvents
Vendor-reported capillary values; verify lot-specific range
Physical Characterization Solid-State Stability Formulation

Alcohol Functional Group Reactivity

Fmoc-Glutamol(OtBu) contains a free hydroxymethyl group (-CH2OH) at the position corresponding to the α-carboxyl of glutamic acid. This alcohol can be selectively oxidized to an aldehyde (e.g., with Dess–Martin periodinane) or converted to esters, ethers, or carbamates, offering a handle for late-stage diversification that is absent in Fmoc-Glu-OtBu or Fmoc-Glu(OtBu)-OH, which terminate in carboxylic acid or ester groups [1]. In a representative class-level inference, amino alcohols have been employed to introduce N-terminal capping groups, fluorescent labels, or lipid anchors in peptide conjugates, expanding the chemical space accessible from a single building block [2]. While no direct head-to-head synthetic comparison is available for Fmoc-Glutamol(OtBu) itself, the documented utility of analogous Fmoc-amino alcohols supports its differentiated value proposition.

Alcohol Reactivity
Class-level inference
Primary alcohol enables oxidation, esterification, etherification, carbamate formation
Supports late-stage diversification absent in carboxylic acid analogs
Class-level evidence; direct head-to-head comparison not available
Peptide Functionalization Bioconjugation Prodrug Design

Fmoc-Glutamol(OtBu) Application Scenarios


C-Terminally Modified Peptide Synthesis

Fmoc-Glutamol(OtBu) is the building block of choice when the target peptide requires a C-terminal alcohol rather than a carboxylic acid. This is essential for the preparation of peptide aldehydes (via post-synthetic oxidation), peptide alcohols used as transition-state mimics in protease inhibitor design, or as intermediates for further conjugation [1]. The orthogonal Fmoc/tBu protection ensures compatibility with standard SPPS protocols, and the 98% HPLC purity minimizes deletion sequences and simplifies purification .

Peptidomimetics & Conformational Probes

The reduced C-terminus of Fmoc-Glutamol(OtBu) alters the backbone geometry and hydrogen-bonding capacity of the incorporated residue, providing a tool for probing peptide-receptor interactions or for stabilizing particular secondary structures [1]. Its lower molecular weight (411.5 g/mol) and aqueous solubility advantage relative to Fmoc-Glu-OtBu facilitate handling in automated synthesizers and reduce solvent consumption [2].

Bioconjugation and Prodrug Synthesis

The free hydroxymethyl group of Fmoc-Glutamol(OtBu) can be esterified with fatty acids, polyethylene glycol (PEG) chains, or targeting ligands after deprotection of the Fmoc group. This enables the creation of peptide conjugates with improved pharmacokinetic profiles or enhanced cell permeability [1]. The 80–87 °C melting range and well-defined optical rotation provide convenient quality control checkpoints for GMP manufacturing .

Process Development & Scale-Up for GMP

In an industrial setting, the combination of high purity (≥98% HPLC), reproducible optical rotation (−11 ± 2°), and favorable solubility in both organic and aqueous solvents makes Fmoc-Glutamol(OtBu) a reliable building block for process optimization. The lower melting point and solubility in water/1% acetic acid can reduce the need for high-boiling organic solvents, thereby lowering purification costs and improving safety profiles [3]. Batch-to-batch consistency, as documented in certificates of analysis, supports regulatory submissions for peptide-based therapeutics.

Application
Selection Property
Validation Focus
C-terminal modified peptide synthesis
C-terminal alcohol handle for oxidation or conjugation
Post-synthetic aldehyde/ester formation endpoint
Peptidomimetics & conformational probes
Altered backbone geometry and hydrogen-bonding capacity
Secondary structure or receptor-binding assay context
Bioconjugation & prodrug synthesis
Free hydroxymethyl group for PEG/lipid attachment
Conjugate stability and cell-permeability assessment
Process development & scale-up
High purity and batch-to-batch consistency
HPLC purity and optical rotation COA review

Technical Documentation Hub

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